molecular formula C21H14O15 B14295785 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 124814-79-5

5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B14295785
CAS No.: 124814-79-5
M. Wt: 506.3 g/mol
InChI Key: DFVVBTRVNBCCLA-UHFFFAOYSA-N
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Description

5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups This compound is notable for its intricate structure, which includes a biphenyl core with extensive hydroxylation and carboxylation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the biphenyl core, followed by the introduction of hydroxyl and carboxyl groups through various organic reactions such as hydroxylation and carboxylation. Specific reagents and catalysts are used to achieve the desired functionalization at precise positions on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its extensive hydroxylation and carboxylation on a biphenyl core, which imparts distinct chemical and biological properties compared to simpler carboxylic acids and phenolic compounds.

Properties

CAS No.

124814-79-5

Molecular Formula

C21H14O15

Molecular Weight

506.3 g/mol

IUPAC Name

2-[6-carboxy-3-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,4-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(14(27)12(7)25)11-5(20(32)33)2-9(24)18(15(11)28)36-17-6(21(34)35)3-8(23)13(26)16(17)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35)

InChI Key

DFVVBTRVNBCCLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)C(=O)O

Origin of Product

United States

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